![molecular formula C12H10ClFN2O B12118695 2-Pyridinamine, 3-[(2-chloro-4-fluorophenyl)methoxy]- CAS No. 642084-25-1](/img/structure/B12118695.png)
2-Pyridinamine, 3-[(2-chloro-4-fluorophenyl)methoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound features a pyridine ring substituted with an amino group (NH2) at position 2 and a chloro-fluoro-substituted phenyl group (C6H3ClF) attached via a methoxy (OCH3) linkage at position 3.
2-Pyridinamine, 3-[(2-chloro-4-fluorophenyl)methoxy]-: is a chemical compound with the molecular formula CHClFNO. It belongs to the class of pyridine derivatives.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of this compound are not readily available in the literature. it is likely that it can be synthesized through organic synthesis techniques.
- Industrial production methods may involve custom processes developed by pharmaceutical or chemical companies.
Chemical Reactions Analysis
- The compound may undergo various reactions typical of pyridine derivatives, including:
Substitution reactions: It can participate in nucleophilic substitution reactions at the pyridine nitrogen or the phenyl ring.
Reduction reactions: Reduction of the nitro group (if present) or other functional groups.
Oxidation reactions: Oxidation of the amino group to form imines or other derivatives.
- Common reagents and conditions would depend on the specific reaction being carried out.
- Major products formed would vary based on the reaction type.
Scientific Research Applications
Chemistry: The compound may serve as a building block for the synthesis of more complex molecules.
Biology: It could be used in studies related to drug discovery, as pyridine derivatives often exhibit biological activity.
Medicine: Research may explore its potential as a drug candidate, especially if it interacts with specific molecular targets.
Industry: If scalable synthesis methods are developed, it could find applications in the pharmaceutical or agrochemical industry.
Mechanism of Action
- Unfortunately, detailed information about the compound’s mechanism of action is not readily available. Further research would be needed to understand how it exerts its effects.
- Molecular targets and pathways involved remain to be elucidated.
Comparison with Similar Compounds
- Similar compounds include other pyridine derivatives with varying substituents. Unfortunately, I don’t have a specific list of similar compounds for this particular one.
Remember that while I’ve provided an overview, further investigation and scientific literature would be necessary for a comprehensive understanding of this compound
Properties
CAS No. |
642084-25-1 |
|---|---|
Molecular Formula |
C12H10ClFN2O |
Molecular Weight |
252.67 g/mol |
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methoxy]pyridin-2-amine |
InChI |
InChI=1S/C12H10ClFN2O/c13-10-6-9(14)4-3-8(10)7-17-11-2-1-5-16-12(11)15/h1-6H,7H2,(H2,15,16) |
InChI Key |
RBWYLYHPFNZBRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N)OCC2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




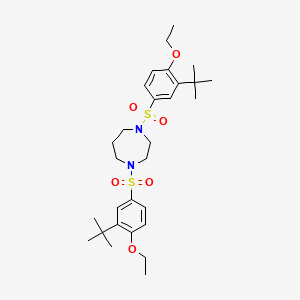



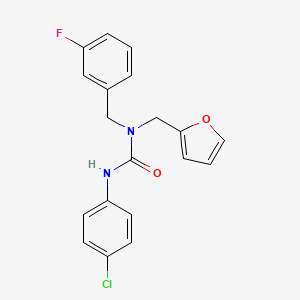
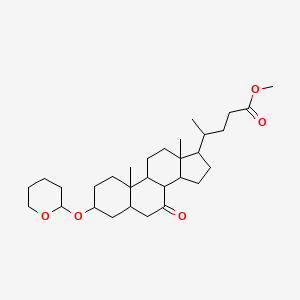

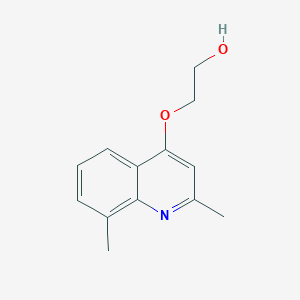

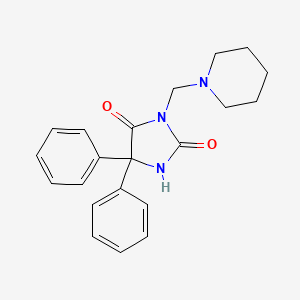

![3-benzyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12118692.png)
